molecular formula C8H15NO2 B1371445 1-(4-Hydroxypiperidin-1-yl)propan-1-one

1-(4-Hydroxypiperidin-1-yl)propan-1-one

Cat. No.: B1371445
M. Wt: 157.21 g/mol
InChI Key: RIIRBWCELNIZOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Hydroxypiperidin-1-yl)propan-1-one is a ketone derivative featuring a 4-hydroxypiperidine moiety. This compound has garnered attention in medicinal chemistry due to its role as a key intermediate in synthesizing bioactive molecules. For instance, it is utilized in the development of carbazole-based retinoic acid-related orphan receptor gamma-t (RORγt) modulators, where its hydroxypiperidine group contributes to molecular interactions critical for receptor binding . Derivatives such as 1-(4-hydroxypiperidin-1-yl)-3-(2-methoxyphenyl)propan-1-one (C₁₅H₂₁NO₃, MW 263.33) and 1-(4-hydroxypiperidin-1-yl)-2-(phenylsulfanyl)ethan-1-one (C₁₃H₁₇NO₂S, MW 251.10) highlight its structural versatility .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

1-(4-hydroxypiperidin-1-yl)propan-1-one

InChI

InChI=1S/C8H15NO2/c1-2-8(11)9-5-3-7(10)4-6-9/h7,10H,2-6H2,1H3

InChI Key

RIIRBWCELNIZOI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCC(CC1)O

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight Key Functional Groups Biological Activity/Application Reference
This compound C₈H₁₅NO₂ 157.21 4-hydroxypiperidine, ketone RORγt modulation
1-(Piperidin-1-yl)propan-1-one C₈H₁₅NO 141.21 Piperidine, ketone ALDH1A1/2 inhibition
1-(4-Phenylpiperidin-4-yl)propan-1-one C₁₄H₁₉NO 217.31 Phenylpiperidine, ketone Structural studies
4-Fluoromethcathinone C₁₁H₁₄FNO 195.24 Fluorophenyl, methylamino CNS stimulant

Research Findings and Implications

  • Role of Hydroxyl Group: The 4-hydroxyl group in this compound enhances solubility and hydrogen-bonding capacity, critical for RORγt modulation . Non-hydroxylated analogs (e.g., 1-(piperidin-1-yl)propan-1-one) exhibit higher lipophilicity, favoring membrane permeability but limiting polar interactions .
  • Structural-Activity Relationships (SAR): Halogenation: Improves metabolic stability but may introduce genotoxicity risks, as seen in FEMA No. 2158–2160 . Aromatic Systems: Biphenyl or thiophene moieties expand π-π interactions but complicate synthesis .
  • Synthetic Challenges : Coupling reactions with NHPI/HOBt yield moderate efficiencies (40–65%), necessitating optimization for scale-up .

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